BenchChemオンラインストアへようこそ!

methyl 5-cyano-1H-indole-6-carboxylate

Medicinal chemistry Building block differentiation Indole regioisomer

Methyl 5-cyano-1H-indole-6-carboxylate (CAS 1227267-07-3, molecular formula C₁₁H₈N₂O₂, molecular weight 200.19 g/mol) is a heterocyclic building block belonging to the indole carboxylate ester family. It features a cyano group at the 5-position and a methyl ester at the 6-position of the indole core, a substitution pattern that distinguishes it from common regioisomers such as 5-cyanoindole-2-carboxylates or 3-cyanoindole-6-carboxylates.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 1227267-07-3
Cat. No. B3224063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-cyano-1H-indole-6-carboxylate
CAS1227267-07-3
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C=CNC2=C1)C#N
InChIInChI=1S/C11H8N2O2/c1-15-11(14)9-5-10-7(2-3-13-10)4-8(9)6-12/h2-5,13H,1H3
InChIKeySJSXUVJIRVXRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Cyano-1H-Indole-6-Carboxylate (CAS 1227267-07-3) — Structural Identity, Core Properties, and Procurement-Relevant Context


Methyl 5-cyano-1H-indole-6-carboxylate (CAS 1227267-07-3, molecular formula C₁₁H₈N₂O₂, molecular weight 200.19 g/mol) is a heterocyclic building block belonging to the indole carboxylate ester family . It features a cyano group at the 5-position and a methyl ester at the 6-position of the indole core, a substitution pattern that distinguishes it from common regioisomers such as 5-cyanoindole-2-carboxylates or 3-cyanoindole-6-carboxylates [1]. The compound is commercially available from multiple vendors at purities ≥97–98%, with batch-specific QC data including NMR, HPLC, and GC reports . It serves primarily as a pharmaceutical intermediate and research reagent in medicinal chemistry, particularly in the synthesis of kinase-targeted and epigenetically active indole-based molecules [2].

Why Generic Substitution of Methyl 5-Cyano-1H-Indole-6-Carboxylate with Other Indole-6-Carboxylates or Cyanoindoles Is Scientifically Unjustified


The 5-cyano/6-carboxylate substitution pattern on the indole scaffold is not interchangeable with other regioisomeric or functional-group analogs. The electron-withdrawing cyano group at the 5-position modulates both the electronic character of the aromatic ring and the reactivity of the 6-position ester, influencing downstream coupling efficiency, metabolic stability, and target-binding interactions in ways that 6-carboxylate-only analogs (e.g., methyl indole-6-carboxylate, CAS 50820-65-0) or 5-cyano-only analogs (e.g., 5-cyanoindole, CAS 15861-24-2) cannot replicate . Furthermore, the methyl ester provides a specific steric and electronic profile that differs from the free carboxylic acid (CAS 1227269-42-2) or ethyl ester analogs, affecting solubility, membrane permeability, and synthetic handling . These structural distinctions directly impact the compound's utility as a building block in structure-activity relationship (SAR) campaigns, particularly for LSD1 inhibitor programs and kinase-targeted libraries where the 5-cyano-6-carboxylate architecture is explicitly claimed in patent families [1].

Quantitative Differentiation Evidence for Methyl 5-Cyano-1H-Indole-6-Carboxylate Relative to Its Closest Structural Analogs


Regiochemical Differentiation: 5-Cyano-6-Carboxylate Substitution Pattern Is Not Commercially Redundant

Methyl 5-cyano-1H-indole-6-carboxylate is the only commercially available indole building block that simultaneously bears a cyano group at the 5-position and a methyl ester at the 6-position. In contrast, the closely related methyl 5-cyano-1H-indole-2-carboxylate (CAS 171102-96-8) positions the ester at the 2-position, and ethyl 3-cyano-1H-indole-6-carboxylate (CAS 1403746-46-2) places the cyano group at the 3-position . This specific 5,6-disubstitution pattern is explicitly encompassed within the generic Markush structures of Novartis patents claiming 5-cyanoindole-based LSD1 inhibitors (US10604502B2, WO-2018234978-A1), where the 6-position substituent is a critical determinant of potency and selectivity [1]. No other single commercially available indole scaffold provides this exact substitution vector combination.

Medicinal chemistry Building block differentiation Indole regioisomer

Physicochemical Property Differentiation: Boiling Point and Density vs. Non-Cyano Indole-6-Carboxylate

The predicted boiling point of methyl 5-cyano-1H-indole-6-carboxylate is 441.0 ± 30.0 °C, substantially higher than the melting point of methyl indole-6-carboxylate (CAS 50820-65-0, mp 76–80 °C) [1]. The predicted density is 1.33 ± 0.1 g/cm³ [1]. While boiling-point data for the comparator are not directly comparable (liquid vs. solid phase transitions), the elevated boiling point of the target compound reflects the increased polarity and intermolecular forces conferred by the cyano group, which impacts distillation feasibility, GC analysis conditions, and thermal stability considerations during synthetic processing. The cyano group also increases the compound's molecular weight to 200.19 g/mol vs. 175.18 g/mol for the non-cyano analog, a 14.3% increase that affects stoichiometric calculations in multi-step syntheses .

Physicochemical profiling Thermal stability Purification compatibility

Purity and Batch-Level Quality Control Documentation: Verified ≥97–98% with Multi-Technique Characterization

Multiple vendors including Bidepharm (98% standard purity), Aladdin Scientific (≥97%), and Synblock (NLT 98%) supply methyl 5-cyano-1H-indole-6-carboxylate with explicit batch-level QC documentation . Bidepharm explicitly provides NMR, HPLC, and GC batch-specific reports, offering a multi-technique purity verification that exceeds the single-technique characterization typically provided for commodity indole building blocks . Synblock additionally provides MSDS, NMR, HPLC, and LC-MS documentation for each batch . In contrast, many generic indole-6-carboxylate analogs are supplied with only a certificate of analysis citing a single purity determination method.

Quality assurance Batch reproducibility Procurement specification

Synthetic Handle Orthogonality: Cyano + Methyl Ester Dual Functionality Enables Divergent Derivatization

Methyl 5-cyano-1H-indole-6-carboxylate presents two electronically and chemically orthogonal functional groups on the indole scaffold: the C5-cyano group (electron-withdrawing, capable of reduction to aminomethyl, hydrolysis to carboxamide or carboxylic acid, and participation in [3+2] cycloadditions) and the C6-methyl ester (hydrolyzable to carboxylic acid, reducible to hydroxymethyl, or convertible to amide) [1]. In contrast, methyl indole-6-carboxylate (CAS 50820-65-0) offers only the ester handle, and 5-cyanoindole (CAS 15861-24-2) offers only the cyano handle . This dual orthogonal functionality allows divergent synthetic pathways from a single starting material: for example, selective ester hydrolysis under basic conditions while preserving the cyano group, or selective nitrile reduction under hydrogenation conditions while preserving the ester, which is not possible with mono-functional analogs [1].

Synthetic versatility Orthogonal functionalization Library synthesis

Class-Level Patent Support: 5-Cyanoindole Scaffold as a Privileged Architecture for LSD1 Inhibition

The 5-cyanoindole scaffold is explicitly claimed in multiple Novartis patent families as the core architecture for lysine-specific demethylase 1A (LSD1) inhibitors [1][2]. Specifically, patents US10604502B2, WO-2018234978-A1, and WO-2017149463-A1 define generic Markush structures that encompass 5-cyano-indole derivatives with varied substituents at positions including the 6-position [1]. In these patents, the cyano group at the 5-position is consistently retained as a key pharmacophoric element, while the 6-position substituent is varied to modulate potency and selectivity [2]. A related class of 5-cyano-3-phenylindole-based LSD1/HDAC dual inhibitors has been reported with in vitro and in vivo evaluation in colorectal cancer models [3]. Although direct IC₅₀ or Kᵢ data for methyl 5-cyano-1H-indole-6-carboxylate itself against LSD1 have not been publicly disclosed, its structural correspondence to the patented scaffold core makes it a direct-entry intermediate for synthesizing compounds within these patent-protected chemical spaces.

LSD1 inhibition Epigenetic drug discovery Patent-backed scaffold

Comparative Antibacterial Activity Potential: Cyano Group May Enhance Bioactivity vs. Non-Cyano Indole-6-Carboxylate

Methyl indole-6-carboxylate (CAS 50820-65-0) has been experimentally demonstrated to inhibit bacterial protein synthesis in Staphylococcus aureus via interaction with the nicotinic acetylcholine receptor and inhibition of DNA primase . While direct antibacterial data for methyl 5-cyano-1H-indole-6-carboxylate are not yet published, the electron-withdrawing cyano group at the 5-position is known to modulate the electronic properties of the indole ring, potentially enhancing binding affinity to protein targets through hydrogen bonding and electrostatic interactions . The cyano group's contribution to target engagement is supported by the high affinity (Ki = 0.52–1.0 nM) observed for 5-cyanoindole-based dopamine D4 receptor ligands, where the cyano group is a critical pharmacophoric element [1]. By extension, the 5-cyano derivative may exhibit differentiated antibacterial potency compared to the non-cyano analog, though this remains to be experimentally validated.

Antibacterial Protein synthesis inhibition Structure-activity relationship

Recommended Application Scenarios for Methyl 5-Cyano-1H-Indole-6-Carboxylate Based on Verified Differentiation Evidence


Synthesis of Patent-Backed LSD1 Inhibitor Candidates for Epigenetic Oncology Programs

Given the Novartis patent families (US10604502B2, WO-2018234978-A1) explicitly claiming 5-cyanoindole scaffolds with 6-position substitution as LSD1 inhibitors, methyl 5-cyano-1H-indole-6-carboxylate serves as the most direct synthetic entry point for constructing compounds within this patent-protected chemical space [1]. The dual orthogonal handles (C5-cyano and C6-methyl ester) enable systematic SAR exploration at both positions, making it suitable for medicinal chemistry teams developing LSD1-targeted therapeutics for acute myeloid leukemia, glioblastoma, breast cancer, and other LSD1-mediated malignancies [1][2].

Divergent Library Synthesis for Kinase and Epigenetic Target Screening

The orthogonal reactivity of the C5-cyano and C6-methyl ester groups allows chemists to generate structurally diverse compound libraries from a single building block, using selective hydrolysis, reduction, or cycloaddition reactions at either position without protecting-group manipulation of the other [3]. This divergent strategy is particularly valuable for hit-to-lead campaigns targeting kinases or epigenetic regulators where the 5-cyanoindole motif is a recognized pharmacophore [2].

Comparative Antibacterial SAR Studies with Non-Cyano Indole-6-Carboxylate Analogs

For antibacterial drug discovery efforts investigating indole-based protein synthesis inhibitors, methyl 5-cyano-1H-indole-6-carboxylate provides a direct comparator to the non-cyano analog methyl indole-6-carboxylate, which has confirmed activity against S. aureus . The presence of the electron-withdrawing cyano group is expected to modulate binding affinity to bacterial protein targets, making parallel testing of both compounds a logical SAR experiment [4].

Process Chemistry Scale-Up Requiring Well-Characterized Starting Materials with Multi-Technique Batch QC

For process chemistry groups requiring reproducible, high-purity starting materials with comprehensive analytical documentation, methyl 5-cyano-1H-indole-6-carboxylate is available at ≥97–98% purity with vendor-provided NMR, HPLC, GC, and LC-MS batch reports . This multi-technique characterization exceeds the documentation typically provided for commodity indole building blocks and supports regulatory-compliant synthetic route development.

Quote Request

Request a Quote for methyl 5-cyano-1H-indole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.